molecular formula C19H19N3O2 B1150140 Pirotinib

Pirotinib

Cat. No. B1150140
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pirotinib, also known as KBP-5209, is orally bioavailable inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB;  EGFR) family, with potential antineoplastic activity. Upon administration, this compound selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1;  EGFR), 2 (ErbB2;  HER2), and 4 (ErbB4;  HER4). This may result in the inhibition of cell growth and angiogenesis in tumors overexpressing these RTKs. EGFRs play major roles in both tumor cell proliferation and tumor vascularization, and are overexpressed in many cancer cell types.

Scientific Research Applications

Pirotinib is an orally bioavailable inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB; EGFR) family, which includes ErbB1 (EGFR), ErbB2 (HER2), and ErbB4 (HER4). Its mechanism of action involves selective and irreversible binding to these receptors, leading to the inhibition of cell growth and angiogenesis in tumors that overexpress these RTKs. EGFRs are significantly involved in tumor cell proliferation and vascularization, making them overexpressed in various cancer types. The targeting of these receptors by this compound suggests its potential application in the treatment of cancers characterized by the overexpression of EGFR, HER2, and HER4. This mode of action underscores the scientific basis for exploring this compound in cancer research, particularly in studies aimed at understanding and intervening in the pathways that drive tumor growth and spread (This compound, 2020).

The research landscape around this compound reflects a broader interest in kinase inhibitors as a class of therapeutic agents. Similar compounds, such as larotrectinib, have demonstrated efficacy across various tumor types harboring specific genetic alterations, such as TRK fusions. Larotrectinib's success in treating cancers with TRK fusions, which occur in diverse cancers in children and adults, highlights the potential of targeting specific molecular pathways with kinase inhibitors. These findings are part of a growing body of evidence supporting the role of targeted therapies in oncology, where the focus shifts towards the molecular and genetic underpinnings of cancer (Drilon et al., 2018). Moreover, the development and approval of larotrectinib based on its mechanism of action, rather than the specific type of cancer, underscore the importance of molecularly targeted approaches in the development of new cancer treatments (Scott, 2019).

properties

Molecular Formula

C19H19N3O2

Appearance

Solid powder

synonyms

KBP-5209;  KBP 5209;  KBP5209;  Pirotinib; none

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.